molecular formula C9H7ClF2O2 B2413869 3-Chloro-4-(difluoromethyl)-5-methylbenzoic acid CAS No. 2248288-95-9

3-Chloro-4-(difluoromethyl)-5-methylbenzoic acid

Cat. No. B2413869
CAS RN: 2248288-95-9
M. Wt: 220.6
InChI Key: MKPQYYWOOHGIEP-UHFFFAOYSA-N
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Description

Compounds like “3-Chloro-4-(difluoromethyl)-5-methylbenzoic acid” belong to a class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .


Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzene ring substituted with different functional groups. In this case, the benzene ring is substituted with a chloro group, a difluoromethyl group, and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-Chloro-4-(difluoromethyl)-5-methylbenzoic acid” would depend on its molecular structure. These properties could include melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the specific biological target in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some benzoic acid derivatives can be irritants or harmful if swallowed .

Future Directions

The future directions for research on a compound like “3-Chloro-4-(difluoromethyl)-5-methylbenzoic acid” would depend on its potential applications. This could include further studies to determine its potential uses in pharmaceuticals, agrochemicals, or other industries .

properties

IUPAC Name

3-chloro-4-(difluoromethyl)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-4-2-5(9(13)14)3-6(10)7(4)8(11)12/h2-3,8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPQYYWOOHGIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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